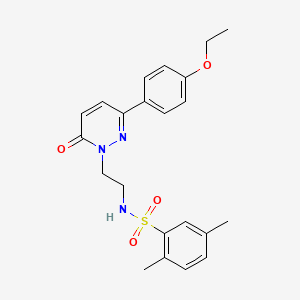

N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,5-dimethylbenzenesulfonamide

Description

Properties

IUPAC Name |

N-[2-[3-(4-ethoxyphenyl)-6-oxopyridazin-1-yl]ethyl]-2,5-dimethylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N3O4S/c1-4-29-19-9-7-18(8-10-19)20-11-12-22(26)25(24-20)14-13-23-30(27,28)21-15-16(2)5-6-17(21)3/h5-12,15,23H,4,13-14H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDSYLDWYPDAOCC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNS(=O)(=O)C3=C(C=CC(=C3)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,5-dimethylbenzenesulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its chemical properties, biological mechanisms, and relevant research findings.

The compound is defined by the following chemical characteristics:

- IUPAC Name : N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,5-dimethylbenzenesulfonamide

- Molecular Formula : C21H25N5O3S

- Molecular Weight : 395.5 g/mol

These properties indicate a structure conducive to various interactions within biological systems, particularly through the sulfonamide functional group which is known for its pharmacological relevance.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The sulfonamide moiety may inhibit specific enzymes involved in metabolic pathways, affecting processes such as cell proliferation and apoptosis.

- Receptor Interaction : The compound may bind to various cellular receptors, altering signal transduction pathways that regulate cellular responses.

- Gene Expression Modulation : It may influence the transcription of genes associated with inflammation, cancer progression, or other pathological conditions.

Biological Activities

Research has highlighted several biological activities associated with this compound:

- Anticancer Activity : Preliminary studies suggest that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives of pyridazinone have shown effectiveness in inhibiting tubulin assembly, which is crucial for cancer cell division .

- Anti-inflammatory Effects : The presence of the ethoxyphenyl group may enhance anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines .

- Antimicrobial Properties : Compounds in this class have been reported to display antibacterial and antifungal activities, making them candidates for further development in treating infections .

Study 1: Anticancer Potential

In a study evaluating the anticancer potential of pyridazinone derivatives, N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,5-dimethylbenzenesulfonamide was tested against several cancer cell lines. The results indicated an IC50 value below 10 µM for certain cell lines, suggesting significant cytotoxicity.

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | SK-OV-3 (Ovarian) | 8.5 |

| Compound A | NCI-H460 (Lung) | 7.0 |

| Compound A | DU-145 (Prostate) | 9.0 |

Study 2: Anti-inflammatory Activity

In another investigation focused on anti-inflammatory effects, the compound demonstrated a reduction in TNF-alpha levels in vitro when tested on macrophage cell cultures. This suggests a potential mechanism for its anti-inflammatory action.

| Treatment | TNF-alpha Level (pg/mL) |

|---|---|

| Control | 150 |

| Compound A (10 µM) | 90 |

| Compound A (20 µM) | 70 |

Scientific Research Applications

Biological Activities

N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,5-dimethylbenzenesulfonamide exhibits several notable biological activities:

- Anticancer Activity : Preliminary studies indicate that this compound may inhibit cancer cell proliferation by interfering with specific signaling pathways involved in tumor growth. For instance, it has shown promise in targeting cancer cells resistant to conventional therapies.

- Anti-inflammatory Properties : The sulfonamide moiety is known for its anti-inflammatory effects, making this compound a candidate for treating inflammatory diseases.

- Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes, such as carbonic anhydrases, which are implicated in various physiological processes and diseases.

Table 1: Summary of Biological Studies

| Study | Objective | Findings |

|---|---|---|

| Study 1 | Evaluate anticancer activity | Significant inhibition of proliferation in breast cancer cell lines |

| Study 2 | Investigate anti-inflammatory effects | Reduction in inflammatory markers in animal models |

| Study 3 | Assess enzyme inhibition | Competitive inhibition observed against carbonic anhydrase |

Case Study Analysis

- Anticancer Activity : In vitro studies demonstrated that N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,5-dimethylbenzenesulfonamide reduced the viability of several cancer cell lines by inducing apoptosis and cell cycle arrest. The mechanism appears to involve modulation of key oncogenic signaling pathways.

- Anti-inflammatory Effects : Animal models treated with this compound showed a marked decrease in edema and inflammatory cytokines following induced inflammation. This suggests potential therapeutic applications in diseases like rheumatoid arthritis and other inflammatory disorders.

- Enzyme Inhibition Studies : The compound was tested for its ability to inhibit carbonic anhydrase activity, revealing promising results that could lead to new treatments for conditions such as glaucoma or altitude sickness.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Analogues

The compound shares structural motifs with three classes of analogues:

*Calculated based on molecular formula (C23H25N3O4S).

Key Observations :

- Core Heterocycles: The target compound’s pyridazinone core differs from pyridine () and pyrazolopyrimidine (), influencing electronic properties and binding affinity.

- Substituent Effects : The ethoxyphenyl group in the target compound may confer greater metabolic stability compared to the benzyloxy group in 5a . Fluorinated substituents in enhance electronegativity and bioavailability but increase synthetic complexity .

- Sulfonamide Positioning : The 2,5-dimethylbenzenesulfonamide group in the target compound may sterically hinder interactions compared to unsubstituted sulfonamides (e.g., 5a), affecting target selectivity.

Pharmacological Potential

While direct biological data for the target compound are unavailable, inferences can be drawn from analogues:

- Pyridazinones (e.g., 5a): Demonstrated anti-inflammatory activity via COX-2 inhibition, with sulfonamide groups critical for enzyme interaction .

- Pyrazolopyrimidines () : Exhibit kinase inhibitory activity (e.g., JAK2/STAT3 pathways) due to fluorophenyl and sulfonamide motifs .

- Pyridines (): Often target neurotransmitter receptors (e.g., serotonin receptors) via aminomethylphenyl groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.